molecular formula C16H10O6 B599740 coccineone B CAS No. 135626-13-0

coccineone B

Cat. No.: B599740
CAS No.: 135626-13-0
M. Wt: 298.25
InChI Key: HMCJSHNAURZDNI-UHFFFAOYSA-N
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Description

Coccineone B is a natural product isolated from the roots of the plant Boerhaavia coccinea.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coccineone B can be synthesized through phytochemical methods. The primary source of this compound is the roots of Boerhaavia coccinea. The preparation involves extracting the compound using solvents such as chloroform . The extraction process typically includes multiple steps of solvent extraction and purification to isolate the pure compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction from plant roots. The callus tissue culture method has been explored as an alternative, where callus cultures of Boerhaavia coccinea are used to produce the compound in vitro .

Chemical Reactions Analysis

Types of Reactions: Coccineone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of this compound.

Scientific Research Applications

Coccineone B has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

Comparison with Similar Compounds

Coccineone B is unique due to its specific dehydrorotenoid structure. Similar compounds include other dehydrorotenoids and isoflavonoids found in the Boerhaavia genus . These compounds share structural similarities but differ in their specific functional groups and bioactivities. Some similar compounds are:

  • Boeravinone B
  • Boeravinone C
  • Boeravinone D

Properties

IUPAC Name

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJSHNAURZDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?

A1: Recent computational studies have explored this compound as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that this compound exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.

Q2: How is this compound synthesized and what is its structure?

A2: this compound can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.

Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during this compound synthesis?

A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for this compound synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of this compound.

Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains this compound?

A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including this compound. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like this compound into safe and effective treatments.

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